3-Ethylcyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIHVGHQMYIGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314584 | |

| Record name | 3-Ethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-52-8 | |

| Record name | 3-Ethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethylcyclohexan-1-amine

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethylcyclohexan-1-amine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a deeper understanding of the causality behind the compound's behavior and the methodologies used to characterize it.

Introduction

This compound, a substituted cycloaliphatic amine, represents a class of organic compounds with significant potential in various fields, including pharmaceuticals and materials science. Its structural combination of a cyclohexane ring, an ethyl substituent, and a primary amine group imparts a unique set of physicochemical characteristics that govern its reactivity, bioavailability, and application profile. Understanding these fundamental physical properties is a critical first step in harnessing its potential. This guide will delve into the key physical parameters of this compound, provide detailed experimental protocols for their determination, and offer insights into the structure-property relationships that are paramount for its application.

Molecular Structure and Identification

The foundational aspect of any chemical compound is its structure. This compound is characterized by a cyclohexane ring with an ethyl group at the 3-position and an amine group at the 1-position. This structure gives rise to stereoisomerism (cis and trans isomers), which can influence its physical properties.

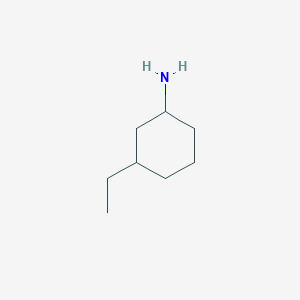

Caption: 2D representation of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6850-52-8 | [1] |

| Molecular Formula | C8H17N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| Canonical SMILES | CCC1CCCC(C1)N | [1] |

| InChIKey | AYIHVGHQMYIGRH-UHFFFAOYSA-N | [1] |

Core Physical Properties

Table 2: Core Physical Properties of this compound

| Property | Value (Predicted/Computed) | Causality and Field Insights |

| Boiling Point | ~170-180 °C (Predicted) | As a primary amine, it can form intermolecular hydrogen bonds, leading to a significantly higher boiling point than non-polar compounds of similar molecular weight.[2][3] The presence of the ethyl group and the cyclohexane ring increases its molecular weight and van der Waals forces, further elevating the boiling point compared to smaller amines. |

| Melting Point | Not available | The melting point will be influenced by the crystal lattice packing, which is dependent on the specific stereoisomer (cis/trans). Asymmetrical molecules often have lower melting points. |

| Density | ~0.85-0.95 g/cm³ (Predicted) | The density is expected to be slightly less than that of water, which is typical for many aliphatic amines. The exact value is dependent on temperature and pressure. |

| Solubility in Water | Slightly soluble to sparingly soluble | The primary amine group can form hydrogen bonds with water, conferring some water solubility.[2][3] However, the eight-carbon hydrophobic backbone significantly limits this solubility.[2] Generally, amines with more than six carbon atoms are considered sparingly soluble in water.[2] |

| Solubility in Organic Solvents | Soluble | Due to its significant hydrocarbon character, it is expected to be readily soluble in a wide range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[4][5] |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

Experimental Determination of Physical Properties

To ensure scientific integrity, the direct experimental determination of these physical properties is crucial. The following section outlines the standard protocols for these measurements.

Boiling Point Determination (Micro-scale Method)

The Thiele tube method is a reliable and material-efficient technique for determining the boiling point of a liquid.[6]

Caption: Workflow for boiling point determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Insertion: Take a capillary tube, seal one end, and place it, open-end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the atmospheric pressure. As the sample cools, the vapor pressure decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube.

Density Measurement

The density of a liquid can be accurately determined using a pycnometer or by a simpler method using a graduated cylinder and a balance.[8]

Step-by-Step Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

-

Volume of Sample: Add a known volume of this compound to the graduated cylinder (e.g., 10.0 mL).

-

Mass of Container and Sample: Reweigh the graduated cylinder containing the amine.

-

Calculation: The mass of the amine is the difference between the two weighings. The density is calculated by dividing the mass of the amine by its volume.

-

Temperature Control: It is crucial to record the temperature at which the measurement is made, as density is temperature-dependent.

Causality: Density is an intrinsic property of a substance that relates its mass to the volume it occupies. For accurate and reproducible results, precise measurement of both mass and volume is essential.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is fundamental for applications in drug formulation and reaction chemistry.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents, including water and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

-

Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent, add a few drops of this compound.

-

Observation: Vigorously shake the test tube and observe if the amine dissolves completely, forms a separate layer, or is partially soluble.

-

pH Measurement (for aqueous solutions): For the aqueous solution, test the pH with litmus paper or a pH meter. As an amine, this compound will produce a basic solution.[9]

-

Acidification (for aqueous solutions): To the aqueous mixture, add a dilute acid (e.g., 1 M HCl) dropwise. Observe if the amine dissolves upon the formation of the more water-soluble ammonium salt.[9]

Causality: The solubility of a substance is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. The formation of an ammonium salt upon acidification drastically increases the polarity of the amine, thereby enhancing its water solubility.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for a primary aliphatic amine.

Expected IR Absorptions:

-

N-H Stretch: Two bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine (R-NH₂).[10]

-

C-H Stretch: Bands just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the cyclohexane and ethyl groups.

-

N-H Bend (Scissoring): A band in the range of 1650-1580 cm⁻¹.[10]

-

C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 127, corresponding to the molecular weight of the compound.

-

Nitrogen Rule: The molecular weight of 127 is an odd number, which is consistent with the presence of one nitrogen atom.

-

Fragmentation: Common fragmentation patterns for cycloalkylamines include the loss of the ethyl group and cleavage of the cyclohexane ring.

Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of 3-ethylcyclohexanone.[11]

Caption: Reductive amination synthesis pathway.

This two-step, one-pot reaction involves the initial formation of an imine intermediate by the reaction of the ketone with ammonia, followed by the in-situ reduction of the imine to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care typical for aliphatic amines. These compounds are generally corrosive, can cause skin and eye burns, and may be harmful if inhaled or ingested.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with a rich set of physical properties derived from its unique molecular architecture. While a complete experimental dataset is yet to be consolidated in the public domain, this guide provides a robust framework for understanding its expected behavior and the methodologies for its empirical characterization. For researchers and developers, a thorough grasp of these properties is indispensable for unlocking the full potential of this versatile molecule in future innovations.

References

- Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-w

- Experiment 27 - Amines and Amides - Jay C. McLaughlin.

- 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem.

- 3-ethyl-N-(4-methylcyclohexyl)cyclohexan-1-amine - PubChem.

- Viscosity and density measurements of aqueous amines at high pressures: MDEA-w

- N-ethyl-3-methylcyclohexan-1-amine | C9H19N | CID 21507804 - PubChem.

- 3-Ethylcyclopentan-1-amine | C7H15N | CID 20655700 - PubChem.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.

- IUPAC-NIST Solubility Data Series. 96.

- Test for Amino Groups - BYJU'S.

- BOILING POINT DETERMIN

- Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture | Request PDF - ResearchG

- Amines Experiment - YouTube.

- N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem.

- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.

- Synthesis of Sterically Hindered Amines by Direct Reductive Amin

- 6.

- How to Measure the Density of a Liquid - YouTube.

- Composition and Rich/Lean Loading-Dependent Density Measurements of a Series of Aqueous Ionic Amines for CO2 Capture - JagWorks@USA - University of South Alabama.

- EXPERIMENT (2)

- 3-Ethylcyclohexan-1-ol | C8H16O | CID 228298 - PubChem.

- Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur.

- 4-ethylcyclohexan-1-amine (C8H17N) - PubChemLite.

- IR Spectroscopy Tutorial: Amines.

- Infrared Spectroscopy - CDN.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- 3-cyclohexen-1-amine - C6H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- trans-(1R,3R)-N-ethyl-3-methylcyclohexan-1-amine - PubChem.

- 3-Ethyl-N,N,7-trimethyloctan-1-amine - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

- 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem.

- 1-Ethylcyclohexaneamine | C8H17N | CID 12073940 - PubChem.

- 24.6 Synthesis of Amines - Chemistry LibreTexts.

- Cyclohexylamine - Wikipedia.

- Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem.

- N-ethyl-3-methylhexan-1-amine | C9H21N | CID 62549877 - PubChem.

Sources

- 1. 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. chemhaven.org [chemhaven.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Ethylcyclohexan-1-amine (CAS: 6850-52-8) for Research and Development

Abstract: This document provides an in-depth technical overview of 3-Ethylcyclohexan-1-amine (CAS No. 6850-52-8), a substituted cycloaliphatic amine. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or scaffold in organic synthesis and medicinal chemistry. This guide covers its core physicochemical properties, a detailed, field-proven synthetic protocol via reductive amination, methods for analytical characterization, potential applications, and essential safety and handling information. The structure and content have been designed to deliver not just data, but also the scientific rationale behind the methodologies presented.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine featuring an ethyl group and an amino group on a cyclohexane ring. As a chiral molecule, it exists as a mixture of stereoisomers (specifically, (1R,3R), (1S,3S), (1R,3S), and (1S,3R) enantiomeric pairs), which influences its conformational behavior and interaction with other chiral molecules. The presence of the primary amine makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The compound's properties, computed by PubChem, provide critical insights for its application.[1] Its moderate lipophilicity (XLogP3-AA: 2.1) and low molecular weight suggest good potential for oral bioavailability, a key consideration in drug design.[1]

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 6850-52-8 | [2] |

| Molecular Formula | C8H17N | [1][2] |

| Molecular Weight | 127.23 g/mol | [1][2] |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Complexity | 80.6 | [1] |

| Exact Mass | 127.136100 g/mol |[1] |

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathway: Reductive Amination

The most direct and industrially scalable approach for synthesizing this compound is the reductive amination of 3-ethylcyclohexanone. This well-established transformation proceeds in two main stages: the formation of an imine intermediate followed by its immediate reduction to the corresponding amine.[3] This one-pot method is efficient and avoids the isolation of the often-unstable imine.

Causality of Method Selection:

-

Precursor Availability: 3-Ethylcyclohexanone is a readily available starting material.

-

Efficiency: Reductive amination is a high-yield reaction that forms the C-N bond directly.

-

Selectivity: The use of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation allows for the reduction of the imine C=N bond in the presence of the ketone C=O bond of any unreacted starting material, minimizing side reactions.[3][4]

Caption: Synthetic workflow via reductive amination.

Representative Laboratory-Scale Synthetic Protocol

This protocol describes a robust method for synthesizing this compound, adapted from established procedures for similar amines.[4]

Materials:

-

3-Ethylcyclohexanone

-

Ammonia (7N solution in Methanol)

-

Palladium on Carbon (5% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Magnesium sulfate (Anhydrous)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (2M)

Procedure:

-

Reactor Setup: To a 500 mL stainless steel autoclave reactor, add 3-ethylcyclohexanone (e.g., 0.2 mol), 5% Palladium on Carbon (1.5 g), and a 7N solution of ammonia in methanol (200 mL). The use of a methanolic ammonia solution provides both the nitrogen source and the reaction solvent.

-

Inerting and Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to 2.5 MPa (approx. 360 psi). Begin vigorous stirring and heat the reactor to 120-130°C. Maintain these conditions for 2-4 hours, or until hydrogen uptake ceases, indicating the reaction is complete.

-

Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a fume hood.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

-

Aqueous Work-up: Dissolve the resulting crude oil in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). The amine product will move to the acidic aqueous phase as its hydrochloride salt.

-

Basification and Extraction: Combine the aqueous layers and cool in an ice bath. Slowly add 2M NaOH with stirring until the solution is strongly basic (pH > 12). This liberates the free amine.

-

Isolation: Extract the free amine with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: For high purity, the resulting oil can be purified by fractional distillation under reduced pressure.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Caption: Logical workflow for analytical characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming molecular weight. A GC analysis will show a primary peak corresponding to the product, and its retention time can be used for quality control. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 127, consistent with the compound's exact mass.[1]

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. Expected characteristic absorptions include:

-

N-H stretch: A medium-to-weak doublet around 3300-3400 cm⁻¹ (characteristic of a primary amine).

-

C-H stretch: Strong peaks just below 3000 cm⁻¹ (aliphatic C-H).

-

N-H bend (scissoring): A medium absorption around 1590-1650 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment. The spectrum is expected to be complex in the aliphatic region (1.0-3.0 ppm) due to the overlapping signals of the cyclohexane ring protons. Key distinguishing features would be a triplet and a quartet corresponding to the ethyl group, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.

-

¹³C NMR: Should display 8 distinct signals, confirming the presence of all 8 carbon atoms in the unique electronic environments of the molecule.

-

Applications in Research and Drug Discovery

While specific, high-profile applications of this compound are not widely documented in top-tier journals, its value lies in its role as a versatile chemical intermediate and scaffold. Substituted cyclohexylamines are prevalent motifs in numerous biologically active compounds due to their ability to introduce three-dimensional complexity and favorable physicochemical properties.

-

Scaffold for Lead Optimization: In drug discovery, the cyclohexane ring acts as a non-aromatic, conformationally restricted scaffold. The ethyl group provides a vector for exploring lipophilic pockets in enzyme active sites or receptors. The primary amine serves as a crucial handle for derivatization.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of 127.23 g/mol , this molecule fits the profile of a "fragment." It can be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent leads.

-

Synthesis of Novel Chemical Entities: The primary amine can be readily converted into a wide array of other functional groups, including amides, sulfonamides, and secondary or tertiary amines, each with different biological and pharmacokinetic properties.[5] This versatility is a cornerstone of diversity-oriented synthesis.[6]

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate precautions. The GHS classifications for this compound and its close isomers indicate significant risks.[7]

-

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H361: Suspected of damaging fertility or the unborn child.

-

H402: Harmful to aquatic life.[7]

-

Recommended Safety Practices:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[7]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] The compound may be air-sensitive and should be handled under an inert atmosphere for long-term stability and to prevent degradation.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block with significant potential for applications in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination, combined with the versatility of its primary amine functional group, makes it an attractive starting point for the creation of diverse and structurally complex molecules. Proper adherence to rigorous analytical characterization and strict safety protocols is paramount for its successful and safe utilization in a research and development setting.

References

- BLD Pharm. This compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21572670, 3-Ethylcyclohexanamine. [Link]

- Sigma-Aldrich. Safety Data Sheet for Cyclohexanemethylamine, 98%. (2023-03-18). Note: SDS for a structurally similar compound.

- TCI Chemicals. Safety Data Sheet for N-(3-Aminopropyl)cyclohexylamine. (2024-11-27).

- CHEMTRON.

- Fisher Scientific. Safety Data Sheet for Ethyl cyclohexane. (2012-03-23).

- ChemicalBook. N-Ethylcyclohexylamine synthesis.

- Request PDF.

- Enamine. Design, synthesis and application of novel bicyclic amines in drug discovery.

- Chemistry LibreTexts. 24.6 Synthesis of Amines. (2024-03-27). [Link]

- National Center for Biotechnology Inform

- PubMed. Recent applications of click chemistry in drug discovery. [Link]

Sources

- 1. 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6850-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Significance of Substituted Cyclohexylamines

An In-Depth Technical Guide to the Molecular Structure of 3-Ethylcyclohexan-1-amine

In the landscape of modern drug discovery and fine chemical synthesis, substituted cyclohexylamines represent a pivotal class of molecular scaffolds. Their rigid, three-dimensional structure provides a unique framework for orienting functional groups in precise spatial arrangements, a critical factor in designing molecules with high target affinity and specificity. Among these, this compound is a key building block, offering a combination of a reactive primary amine for further functionalization and an ethyl substituent that introduces specific steric and lipophilic properties. This guide provides an in-depth exploration of its molecular structure, stereochemical complexity, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

This compound is a cycloaliphatic amine with the chemical formula C₈H₁₇N.[1] The core of the molecule is a cyclohexane ring, a non-planar, six-membered carbon ring that predominantly exists in a stable "chair" conformation to minimize angular and torsional strain. An amino group (-NH₂) is attached to the C1 position, and an ethyl group (-CH₂CH₃) is attached to the C3 position. This substitution pattern gives rise to significant stereochemical diversity, which is paramount to its application in pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | PubChem[1] |

| Molecular Weight | 127.23 g/mol | PubChem[1] |

| CAS Number | 6850-52-8 (Mixture of isomers) | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Stereoisomerism: The Key to Functional Specificity

The therapeutic efficacy and safety of a chiral drug are often dictated by a single stereoisomer. The presence of two chiral centers in this compound (at the C1 and C3 positions) means the molecule can exist as four distinct stereoisomers. These isomers arise from the relative orientation of the ethyl and amino groups, categorized as cis (on the same face of the ring) and trans (on opposite faces). Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images called enantiomers.

-

cis-isomer : The amino and ethyl groups are on the same side of the cyclohexane ring. In the most stable chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position.

-

trans-isomer : The amino and ethyl groups are on opposite sides of the ring. The most stable conformation for this isomer has both the amino and ethyl groups in equatorial positions, which minimizes steric hindrance.

The ability to synthesize and isolate a specific stereoisomer is often a critical objective in drug development to optimize pharmacological activity and reduce off-target effects.

Caption: Stereochemical relationships of this compound isomers.

Synthesis Strategies: A Protocol for Reductive Amination

A robust and scalable method for synthesizing this compound is the reductive amination of 3-ethylcyclohexanone. This common and reliable method proceeds via an intermediate imine, which is then reduced to the final amine product. The choice of reducing agent can influence the stereochemical outcome.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-ethylcyclohexanone via one-pot reductive amination.

Materials:

-

3-Ethylcyclohexanone (1.0 eq)

-

Ammonium acetate (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylcyclohexanone (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Scientist's Note: Ammonium acetate serves as the ammonia source. The reaction is an equilibrium; using an excess of the ammonia source drives the reaction towards imine formation.

-

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Scientist's Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing reduction of the starting material. The reaction is performed at 0°C to control the rate and improve selectivity.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~2 to decompose any remaining reducing agent.

-

Workup - Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and wash with dichloromethane (DCM) to remove unreacted ketone and other non-basic impurities.

-

Workup - Basification: Basify the aqueous layer to pH >12 with 1 M NaOH. The amine product will become deprotonated and less water-soluble.

-

Workup - Isolation: Extract the amine product into dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound via reductive amination.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is employed to characterize this compound.

Analytical Workflow

A standard workflow begins with the purified sample, which is then subjected to a battery of tests to confirm its identity, structure, and purity.

Caption: A typical analytical workflow for structural and purity verification.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~2.5-3.0 ppm (m, 1H, -CHNH₂); δ ~0.8-2.0 ppm (complex multiplets, ring and ethyl CH/CH₂); δ ~0.8 ppm (t, 3H, -CH₂CH₃) | Confirms the presence of protons on the carbon bearing the amine, the alkyl ring protons, and the terminal methyl group of the ethyl substituent. |

| ¹³C NMR | δ ~50-55 ppm (-CHNH₂); δ ~10-40 ppm (aliphatic carbons of the ring and ethyl group) | Provides a count of unique carbon environments, confirming the C₈ skeleton. |

| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine); 2850-2960 cm⁻¹ (C-H stretch); 1590-1650 cm⁻¹ (N-H bend) | Confirms the presence of the primary amine (-NH₂) and saturated C-H bonds.[1] |

| Mass Spectrometry | [M]⁺ at m/z = 127; Fragmentation pattern showing loss of ethyl group. | Confirms the molecular weight of the compound.[1] |

Applications in Drug Development

The amine functional group is a common feature in many drug molecules due to its ability to form salt bridges and hydrogen bonds, which are crucial for molecular recognition at biological targets.[2] this compound serves as a valuable starting material or scaffold for several reasons:

-

Scaffold for Library Synthesis: The primary amine is a versatile handle for derivatization, allowing for the rapid synthesis of compound libraries via techniques like amide coupling or reductive amination to explore structure-activity relationships (SAR).

-

Introduction of 3D Character: The non-planar cyclohexane ring introduces three-dimensionality into otherwise flat molecules, which can improve binding affinity and pharmacokinetic properties.

-

Modulation of Lipophilicity: The ethyl group provides a degree of lipophilicity (logP ~2.1) that can be crucial for membrane permeability and reaching intracellular targets.[1]

-

Stereo-Defined Interactions: As discussed, the defined stereochemistry of the isomers allows for the development of highly selective agents that interact precisely with chiral biological targets like enzymes and receptors.

Safety and Handling

As with many aliphatic amines, this compound and its structural isomers are classified as corrosive and hazardous substances.[3][4] Proper handling is essential to ensure laboratory safety.

-

Hazards: Causes severe skin burns and eye damage.[5] May be harmful if swallowed or inhaled.[5] It is also a flammable liquid and vapor.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[6]

-

Handling: Keep away from heat, sparks, and open flames.[6] Take precautionary measures against static discharge. Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

-

First Aid: In case of skin contact, immediately flush with plenty of water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[6]

References

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 21572670, 3-Ethylcyclohexanamine.[Link]

- Chemtron Supply Corporation (2015).Safety Data Sheet. (Note: Representative SDS for a corrosive amine product). [Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 21507804, N-ethyl-3-methylcyclohexan-1-amine.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 544854, 2-Ethylcyclohexan-1-amine.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 64242727, 3-ethyl-N-(4-methylcyclohexyl)cyclohexan-1-amine.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 12073940, 1-Ethylcyclohexaneamine.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 228298, 3-Ethylcyclohexan-1-ol.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 16771259, N,3-dimethylcyclohexan-1-amine.[Link]

- Aytemir, M. D., et al. (2023).

- Ferreira, I., et al. (2010).Prodrugs for Amines. Molecules. [Link]

- European Pharmaceutical Review (2005).

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 11275013, (1S,3S)-1,3-dimethylcyclohexan-1-amine.[Link]

- NCERT (2025).Haloalkanes and Haloarenes.[Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 409908, 3-Methoxycyclohexan-1-amine.[Link]

- Samagra (2018).Haloalkanes and Haloarenes.[Link]

- Google Patents (2021).US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

Sources

- 1. 3-Ethylcyclohexanamine | C8H17N | CID 21572670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethylcyclohexan-1-amine | C8H17N | CID 544854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Ethylcyclohexan-1-amine from 3-Ethylcyclohexanone

Abstract

This guide provides a comprehensive technical overview of the synthetic routes for converting 3-ethylcyclohexanone to 3-ethylcyclohexan-1-amine, a valuable substituted cyclohexylamine scaffold. The core of this transformation is the reductive amination of a ketone, a cornerstone reaction in modern organic synthesis and drug development. We will explore multiple field-proven methodologies, from classic high-temperature reactions to modern, mild, and selective one-pot procedures. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causalities that govern the choice of reagents and conditions. We will delve into direct and indirect reductive amination strategies, catalytic hydrogenations, and the Leuckart-Wallach reaction, providing a comparative analysis to guide synthetic planning.

Introduction: The Strategic Importance of Reductive Amination

The conversion of a carbonyl group to an amine is one of the most fundamental and powerful transformations for C-N bond formation in organic chemistry.[1] The target molecule, this compound, belongs to the class of substituted cyclohexylamines, a structural motif frequently found in pharmaceuticals and biologically active compounds.[2][3] The synthesis from 3-ethylcyclohexanone is most efficiently achieved through reductive amination , a process that involves the formation of an intermediate imine from the ketone and an amine source (in this case, ammonia), followed by its reduction to the corresponding amine.[1][4]

This guide will dissect the primary pathways to achieve this transformation, focusing on practical application, selectivity, and scalability.

The Core Mechanism: From Ketone to Amine

The overall reaction proceeds in two distinct, yet often concurrent, mechanistic steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Imine Formation: The process begins with the nucleophilic attack of ammonia (NH₃) on the electrophilic carbonyl carbon of 3-ethylcyclohexanone. This forms an unstable hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding a cyclohexylimine intermediate. This step is typically reversible and often acid-catalyzed.

-

Reduction: A reducing agent delivers a hydride (H⁻) to the imine's carbon atom, reducing the C=N bond to a C-N single bond and forming the final this compound product.

A critical challenge in reductive amination is achieving selective reduction of the imine in the presence of the starting ketone, as many reducing agents can also reduce the carbonyl group directly to an alcohol (3-ethylcyclohexanol).[5][6] The choice of reducing agent is therefore paramount to the success of the synthesis.

Caption: General reaction pathway for the synthesis of a primary amine from a ketone.

Synthetic Methodologies and Protocols

We will now examine the most effective methods for this synthesis, complete with detailed protocols.

Direct Reductive Amination with Hydride Reagents

Direct, or "one-pot," reductive amination is often the preferred laboratory method due to its operational simplicity. This approach relies on reducing agents that are chemoselective, meaning they reduce the iminium ion intermediate much faster than the starting ketone.[7]

Expertise & Causality: Sodium triacetoxyborohydride (STAB) is a highly effective reagent for reductive amination.[8][9] Its reduced reactivity, a result of the electron-withdrawing effects of the three acetate groups, makes it incapable of significantly reducing ketones at room temperature. However, it is an excellent hydride donor for the more electrophilic protonated imine (iminium ion), which forms in situ.[6][7] The mild acidity from the reagent or the optional addition of acetic acid can catalyze imine formation without compromising the hydride agent.[7][8] This high selectivity allows all reagents to be combined in a single step, leading to high yields and clean reactions.[8][9]

Experimental Protocol:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-ethylcyclohexanone (1.0 eq).

-

Add ammonium acetate (10 eq) and the chosen solvent, 1,2-dichloroethane (DCE), to create a 0.5 M solution.[8][9]

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or GC/MS.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to yield this compound.

Caption: Experimental workflow for the one-pot synthesis using STAB.

Expertise & Causality: Sodium cyanoborohydride is another selective reducing agent, but its efficacy is highly pH-dependent.[1] It is stable in acidic conditions (pH ~6-7), where imine formation is favorable. At this pH, the ketone carbonyl is not readily protonated and thus resists reduction, while the imine exists as a protonated iminium ion, which is rapidly reduced.[1][7] Trustworthiness: While effective, NaBH₃CN is highly toxic, and its use can generate toxic hydrogen cyanide (HCN) gas during acidic workup, necessitating careful handling and quenching procedures.[7] For this reason, NaBH(OAc)₃ is now generally preferred.[7][9]

Experimental Protocol:

-

In a flask, dissolve 3-ethylcyclohexanone (1.0 eq) and ammonium chloride (5-10 eq) in methanol (MeOH) to a concentration of 0.5 M.

-

Adjust the pH of the solution to 6-7 using glacial acetic acid.

-

Add sodium cyanoborohydride (1.2 eq).

-

Stir the reaction at room temperature for 24-48 hours.

-

Carefully concentrate the solvent. Add aqueous NaOH solution until the pH is >10 to neutralize any remaining acid and quench the reagent.

-

Extract the product with ether or ethyl acetate, dry the organic phase, and purify as described previously.

Catalytic Reductive Amination

Expertise & Causality: For larger-scale synthesis, catalytic methods are often more atom-economical and environmentally benign ("green").[10] These methods use molecular hydrogen (H₂) as the terminal reductant, producing only water as a byproduct. The reaction typically employs a heterogeneous catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium catalysts, and requires elevated pressure and temperature.[11][12] The catalyst facilitates both the dehydrogenation of an alcohol intermediate (if starting from one) and the hydrogenation of the in-situ formed imine.[1]

Experimental Protocol:

-

To a high-pressure autoclave reactor, add 3-ethylcyclohexanone, a solvent such as ethanol or cyclohexane, and the catalyst (e.g., 5-10 wt% Raney Nickel or 5% Rh/C).[12]

-

Seal the reactor and purge it with nitrogen.

-

Introduce ammonia, either as a solution in the solvent (e.g., 7N NH₃ in MeOH) or by pressurizing the vessel with anhydrous ammonia gas (e.g., 4 bar).[12]

-

Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 2-10 bar).[12]

-

Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[11][12]

-

Maintain the reaction for 6-24 hours, monitoring H₂ uptake.

-

After cooling and venting the reactor, carefully filter the catalyst. Caution: Catalysts like Raney Nickel can be pyrophoric and should be handled under a wet solvent blanket.

-

Remove the solvent under reduced pressure and purify the resulting amine.

The Leuckart-Wallach Reaction

Expertise & Causality: This is a classical method for reductive amination that uses formic acid or a derivative, such as ammonium formate, as both the nitrogen source and the reducing agent.[13][14][15] The mechanism involves the formation of an N-formyl derivative via hydride transfer from the formate ion, which must then be hydrolyzed under acidic or basic conditions to yield the final amine.[13] The primary drawbacks of this method are the harsh reaction conditions (high temperatures, >160 °C) and the often moderate yields, making it less favorable than modern hydride-based or catalytic methods.[14]

Experimental Protocol:

-

Combine 3-ethylcyclohexanone (1.0 eq) and ammonium formate (5-10 eq) in a flask equipped with a distillation head to remove water as it forms.

-

Heat the mixture to 160-185 °C for 4-8 hours.

-

Cool the reaction mixture and add 20% aqueous hydrochloric acid (HCl).

-

Heat the mixture at reflux for an additional 4-8 hours to hydrolyze the formamide intermediate.

-

Cool the solution and basify with concentrated NaOH until strongly alkaline (pH > 12).

-

Extract the product with a suitable organic solvent, dry, and purify.

Comparative Summary of Methods

The choice of synthetic route depends heavily on the scale, available equipment, and safety considerations.

| Method | Reducing Agent | Nitrogen Source | Temperature | Advantages | Disadvantages |

| STAB | NaBH(OAc)₃ | NH₄OAc | Room Temp | High selectivity, mild conditions, one-pot, high yield.[8][9] | Reagent cost, solvent waste (DCE). |

| Cyanoborohydride | NaBH₃CN | NH₄Cl / NH₃ | Room Temp | Good selectivity, mild conditions.[7] | HIGHLY TOXIC , pH-sensitive.[1][7] |

| Catalytic | H₂ / Catalyst | NH₃ (gas/soln) | 80-150 °C | Atom economical, scalable, "green".[10][12] | Requires high-pressure equipment, pyrophoric catalysts. |

| Leuckart-Wallach | HCOOH / HCOONH₄ | HCOONH₄ | 160-185 °C | Inexpensive reagents.[13] | Harsh conditions, low-to-moderate yields, multi-step workup.[14] |

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound from 3-ethylcyclohexanone, direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior and recommended method . Its operational simplicity, mild reaction conditions, and high chemoselectivity consistently provide excellent yields with straightforward purification.[8][9] While catalytic hydrogenation presents significant advantages for industrial-scale production due to its cost-effectiveness and low environmental impact, the specialized high-pressure equipment required makes it less accessible for routine laboratory work. The Leuckart-Wallach reaction, while historically significant, has been largely superseded by these more efficient and milder contemporary methods. The final product will be a mixture of cis/trans diastereomers, the ratio of which can be influenced by the specific reaction conditions and requires careful analysis.

References

- Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Borch Reduction. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

- Organic Chemistry Portal.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamine with different... [Link]

- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

- Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

- Journal of the Indian Chemical Society. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2... [Link]

- Organic Chemistry Portal.

- Wikipedia.

- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

- ResearchGate. Preparation of 4‐substituted cyclohexylamines. [Link]

- Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11505-11509. [Link]

- Taylor & Francis.

- Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- ResearchGate.

- Hey, D. G., Meakins, G. D., & Whateley, T. L. (1967). The Leuckart reaction with 4-t-butylcyclohexanone. Journal of the Chemical Society C: Organic, 1509. [Link]

- Chemical Science.

- Wikipedia. Cyclohexylamine. [Link]

- Wikipedia. Leuckart reaction. [Link]

- Rojo-Ruiz, J. A., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- Sciencemadness Wiki. Leuckart reaction. [Link]

- Organic Reactions. The Leuckart Reaction. [Link]

- PubChem. N-ethyl-3-methylcyclohexan-1-amine. [Link]

- Chemistry LibreTexts.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexan-1-amine: Synthesis, Separation, and Stereochemical Considerations in Drug Development

This guide provides a comprehensive technical overview of the stereoisomers of 3-ethylcyclohexan-1-amine, a crucial molecular scaffold in medicinal chemistry. موجه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يتعمق هذا المستند في الفروق الدقيقة في الكيمياء الفراغية، ويقدم بروتوكولات عملية للتوليف والفصل، ويناقش الأهمية الحاسمة للانتقائية الفراغية في اكتشاف الأدوية.

Introduction: The Stereochemical Complexity of this compound

This compound possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers.

-

Cis Isomers: The amino and ethyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-ethylcyclohexan-1-amine and (1S,3R)-3-ethylcyclohexan-1-amine.

-

Trans Isomers: The amino and ethyl groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-3-ethylcyclohexan-1-amine and (1S,3S)-3-ethylcyclohexan-1-amine.

The distinct spatial arrangement of these substituents dramatically influences the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets such as enzymes and receptors.[1][2] This underscores the necessity for robust methods to synthesize and isolate each stereoisomer in its pure form for accurate pharmacological evaluation.

Conformational Analysis: The Chair Conformations of Cis and Trans Isomers

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the cis and trans isomers of this compound is determined by the energetic penalties associated with axial versus equatorial substituent placement.

In the trans isomer, both the amino and ethyl groups can occupy equatorial positions in one of the chair conformations, minimizing 1,3-diaxial interactions. This diequatorial conformation is generally the most stable. In contrast, the cis isomer will always have one substituent in an axial position and the other in an equatorial position in either of its chair-flipped forms. This inherent axial substitution leads to greater steric strain, rendering the cis isomers generally less stable than the trans isomers.

The energetic difference between these conformations can be estimated and is a critical factor in designing stereoselective syntheses and understanding the molecule's biological activity.

Synthesis of this compound Stereoisomers

The most direct and industrially scalable approach to synthesizing this compound is the reductive amination of 3-ethylcyclohexanone.[3] This one-pot reaction typically yields a mixture of the cis and trans diastereomers.

General Protocol for Reductive Amination of 3-Ethylcyclohexanone

This protocol outlines a general procedure for the synthesis of a diastereomeric mixture of this compound.

Materials:

-

3-Ethylcyclohexanone

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd/C)[4][5]

-

Anhydrous methanol or ethanol

-

Acetic acid (catalytic amount)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-ethylcyclohexanone (1.0 equiv.) in anhydrous methanol.

-

Add ammonia (in a suitable form, e.g., a solution in methanol or as ammonium acetate, ~1.5-2.0 equiv.).

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride, ~1.2 equiv.) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench by carefully adding water.

-

Remove the bulk of the methanol under reduced pressure.

-

Add saturated sodium bicarbonate solution to neutralize the acid and basify the mixture.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a mixture of diastereomers.

Causality Behind Experimental Choices:

-

Weakly acidic conditions (catalytic acetic acid): This is crucial for accelerating the formation of the imine intermediate. A strongly acidic medium would protonate the amine, rendering it non-nucleophilic.[4]

-

Choice of reducing agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are selective for the reduction of the iminium ion in the presence of the ketone, which is advantageous for a one-pot reaction. Catalytic hydrogenation is a "greener" alternative but may require specialized equipment.[4][5]

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of either the cis or trans isomers often requires more sophisticated synthetic strategies, such as the use of chiral auxiliaries or stereoselective reductions of precursor molecules. For example, the reduction of a β-enaminoketone precursor can lead to specific diastereomers.[6]

Separation and Resolution of Stereoisomers

The separation of the four stereoisomers of this compound is a critical step for their individual characterization and evaluation. This is typically a two-stage process: separation of the diastereomers, followed by the resolution of the enantiomers of each diastereomer.

Separation of Cis and Trans Diastereomers

The cis and trans diastereomers of this compound have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or by fractional distillation.

Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic pair must be resolved to obtain the individual enantiomers.

A classical and robust method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid, such as tartaric acid.[7][8] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[9]

Protocol for Chiral Resolution of a Cyclohexylamine Analogue:

This protocol is adapted from the resolution of a similar racemic amine and can be optimized for this compound.[10]

Materials:

-

Racemic cis or trans-3-ethylcyclohexan-1-amine

-

(+)-Tartaric acid (or (-)-tartaric acid)

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

Dissolve (+)-tartaric acid (0.5 equiv.) in methanol in an Erlenmeyer flask. Gentle heating may be required.

-

Cautiously add the racemic this compound (1.0 equiv.) to the tartaric acid solution. An exothermic reaction will occur.

-

Allow the solution to cool to room temperature and stand undisturbed for 24-48 hours to allow for the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.

-

To liberate the free amine, dissolve the crystals in a minimal amount of water and add 50% sodium hydroxide solution until the solution is strongly basic.

-

Extract the liberated enantiomerically enriched amine with diethyl ether (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the resolved amine.

-

The more soluble diastereomeric salt remains in the mother liquor from the crystallization. This can be treated similarly to recover the other enantiomer, although it will likely be less enantiomerically pure.

Self-Validating System: The success of the resolution can be monitored at each stage by measuring the optical rotation of the resolved amine and by chiral chromatography to determine the enantiomeric excess (ee).

Enzymatic kinetic resolution is a powerful and "green" alternative for separating enantiomers.[11] This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other.[12][13][14] This results in one enantiomer being converted to an amide, while the other remains as the unreacted amine. These two compounds can then be easily separated.

General Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Analytical Characterization of Stereoisomers

The unambiguous identification and characterization of each stereoisomer are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 1: Analytical Techniques for the Characterization of this compound Stereoisomers

| Technique | Application | Key Information Obtained |

| NMR Spectroscopy | Structural elucidation and conformational analysis | ¹H NMR: Chemical shifts and coupling constants provide information on the relative orientation of protons, helping to distinguish between cis and trans isomers. ¹³C NMR: Provides information on the carbon skeleton. NOESY: Nuclear Overhauser Effect Spectroscopy reveals through-space correlations between protons, providing definitive evidence for the cis or trans configuration and the preferred chair conformation. |

| Chiral Gas Chromatography (GC) | Separation and quantification of enantiomers | Determines the enantiomeric excess (ee) of a sample. |

| Mass Spectrometry (MS) | Molecular weight determination and structural fragmentation patterns | Confirms the molecular weight of the compound. |

| Polarimetry | Measurement of optical activity | Determines the direction and magnitude of optical rotation for each enantiomer. |

The Critical Role of Stereoisomerism in Drug Development

The distinct three-dimensional structures of the stereoisomers of this compound dictate their interactions with biological macromolecules.[15] This can lead to significant differences in their pharmacodynamic and pharmacokinetic properties.[2]

-

Pharmacodynamics: One enantiomer may exhibit high affinity for a target receptor, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even bind to a different receptor, causing off-target effects or toxicity.[16][17]

-

Pharmacokinetics: The stereoisomers can be metabolized at different rates by enzymes, leading to variations in their bioavailability, duration of action, and potential for drug-drug interactions.

Therefore, the development of a single stereoisomer as a drug candidate, often referred to as a "chiral switch," can offer several advantages over a racemic mixture, including:

-

Improved therapeutic index (higher efficacy and lower toxicity)

-

More predictable dose-response relationship

-

Reduced metabolic burden on the patient

-

Simplified pharmacokinetic profile

Logical Relationship of Stereoisomerism to Drug Action:

Caption: The influence of stereoisomerism on the pharmacological profile of a drug.

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of stereochemistry in modern drug discovery and development. A thorough understanding of their synthesis, separation, and conformational analysis is essential for any research program utilizing this versatile scaffold. The protocols and principles outlined in this guide provide a solid foundation for the preparation and characterization of the individual stereoisomers, enabling a more precise and informed approach to the design of new therapeutic agents.

References

- Green Chemistry. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.

- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.

- ResearchGate. (2019). The reaction scheme for the reductive amination of cyclohexanone with....

- ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity.

- MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

- ResearchGate. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines.

- Wikipedia. (n.d.). Kinetic resolution.

- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- PubMed Central. (n.d.). From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.

- PubMed. (1976). Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene.

- Wikipedia. (n.d.). Chiral resolution.

- YouTube. (2023). Reductive Amination.

- SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs.

- ResearchGate. (2018). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations.

- IS MUNI. (2012). Structural features which influence drug action.

- PubChem. (n.d.). 3-Ethylcyclohexanamine.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. RSC Publishing.

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. is.muni.cz [is.muni.cz]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cis/Trans Isomerization of 3-Ethylcyclohexan-1-amine

This document provides a comprehensive technical overview of the stereochemistry, conformational analysis, and mechanisms governing the cis/trans isomerization of 3-ethylcyclohexan-1-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomeric control in substituted cyclohexane systems.

Introduction: The Stereochemical Landscape of this compound

This compound is a disubstituted cyclohexane derivative featuring two stereocenters at the C1 and C3 positions. This substitution pattern gives rise to two diastereomers: cis and trans.[1][2] In the cis isomer, the ethyl and amino groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. These are distinct chemical compounds with different physical and chemical properties, and they are not interconvertible by simple bond rotation or ring flipping.[3]

The control and understanding of this stereoisomerism are paramount in fields such as medicinal chemistry, where the three-dimensional arrangement of functional groups dictates molecular recognition and biological activity, and in materials science, where stereochemistry influences polymer properties and crystal packing. This guide elucidates the thermodynamic principles that determine the relative stability of these isomers and the kinetic pathways for their interconversion.

Conformational Analysis: The Energetic Basis of Isomeric Stability

The thermodynamic stability of cyclohexane derivatives is fundamentally linked to the steric strain within their three-dimensional structures, most notably the low-energy chair conformations.[4] Substituents can occupy either equatorial positions, which lie roughly in the plane of the ring, or axial positions, which are perpendicular to the plane. Due to unfavorable steric interactions, known as 1,3-diaxial interactions, substituents generally prefer the less hindered equatorial position.[5]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6]

Table 1: Conformational Free Energy (A-Values) of Substituents

| Substituent | A-value (kcal/mol) | Rationale for Steric Preference |

| Amino (-NH₂) | 1.2 - 1.8 | The lone pair and N-H bonds cause moderate steric clash with axial hydrogens.[7] |

| Ethyl (-CH₂CH₃) | ~1.79 - 2.0 | Slightly larger than a methyl group, it experiences significant 1,3-diaxial strain.[7][8] |

The relative stability of the cis and trans isomers of this compound can be predicted by analyzing the stability of their respective chair conformers.

-

Trans Isomer: Can exist in a conformation where both the amino group and the ethyl group occupy equatorial positions (1e, 3e). This arrangement minimizes 1,3-diaxial interactions and represents the most stable possible conformation for this molecule. Its ring-flipped conformer, with both groups axial (1a, 3a), is highly unstable and exists in negligible concentration.

-

Cis Isomer: In any chair conformation, one substituent must be axial while the other is equatorial (1a, 3e or 1e, 3a). Since the A-values for the amino and ethyl groups are comparable, both conformers will be present in significant amounts at equilibrium, but both are less stable than the trans-(e,e) conformer.

Mechanisms of Isomerization

Achieving the thermodynamically favored trans isomer from a mixture or from the pure cis isomer requires overcoming a significant energy barrier to break and reform covalent bonds. Two primary methodologies are employed for this purpose.

Catalytic Isomerization (Chemical)

A robust and industrially relevant method for isomerizing cyclohexylamines involves heterogeneous catalysis at elevated temperatures and pressures.[9] This process is designed to establish a thermodynamic equilibrium between the isomers.

The mechanism is believed to proceed through a reversible dehydrogenation-hydrogenation pathway.

-

The catalyst, typically a Group VIII metal like cobalt, rhodium, or ruthenium on a support, facilitates the removal of hydrogen from the cyclohexane ring, forming an enamine or imine intermediate.

-

The formation of these sp²-hybridized intermediates temporarily destroys the stereocenters at C1 and/or C3.

-

Subsequent re-hydrogenation can occur from either face of the intermediate, allowing for the formation of both cis and trans products.

-

Over time, under Le Châtelier's principle, the reaction equilibrium shifts towards the formation of the most thermodynamically stable product, the trans isomer.

Biocatalytic Dynamic Isomerization

Modern synthetic chemistry increasingly leverages enzymes for stereocontrol. Transaminases can be employed in a process of dynamic kinetic resolution to convert a diastereomeric mixture into a single, pure diastereomer.[10]

This process capitalizes on the enzyme's diastereoselectivity and the reversibility of the reaction.

-

A transaminase is selected that selectively deaminates the undesired cis-isomer to the corresponding ketone (3-ethylcyclohexanone), leaving the desired trans-isomer untouched.

-

Because the transamination reaction is reversible, the ketone intermediate can be re-aminated.

-

This in-situ amination of the prochiral ketone, governed by thermodynamic control, preferentially forms the more stable trans-amine.

-

This dynamic process effectively channels the cis-isomer into the trans-isomer via the ketone intermediate, potentially leading to yields of the pure trans-isomer that exceed the amount present in the initial mixture.[10]

Experimental Protocols